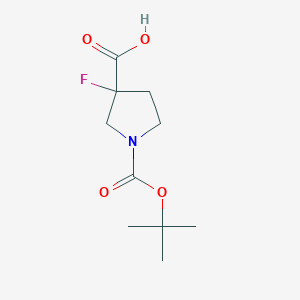

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

Description

Chemical Classification and Nomenclature

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid belongs to the class of fluorinated nitrogen-containing heterocycles, specifically categorized as a fluorinated pyrrolidine derivative. The compound is officially registered under Chemical Abstracts Service number 1001754-59-1 and carries the molecular formula C₁₀H₁₆FNO₄ with a molecular weight of 233.24 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, reflecting its systematic structural composition.

The compound exhibits multiple synonymous names throughout scientific literature, including 1-Boc-3-fluoropyrrolidine-3-carboxylic acid, where "Boc" represents the tert-butoxycarbonyl protecting group. Additional nomenclature variations include 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid and 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid. The European Community number 832-221-0 provides additional regulatory identification for this compound.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F, which encodes the complete molecular architecture including the pyrrolidine ring, fluorine substitution, carboxylic acid functionality, and tert-butoxycarbonyl group. The compound possesses an International Chemical Identifier key of YVMHYDQOUZWQQA-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Historical Development in Fluorinated Heterocycle Research

The development of fluorinated heterocyclic compounds has evolved significantly over the past six decades, with fluorinated pyrrolidines emerging as particularly valuable synthetic targets. Early investigations into fluorinated organic compounds were primarily driven by the unique properties imparted by carbon-fluorine bonds, including exceptional thermal and chemical stability, altered biological activity, and modified physicochemical characteristics. The incorporation of fluorine atoms into heterocyclic structures gained momentum as researchers recognized the potential for creating novel pharmaceutical entities with enhanced metabolic stability and improved pharmacokinetic profiles.

The field of organofluorine chemistry has witnessed substantial growth since the mid-20th century, with fluorinated heterocycles constituting an increasingly important subset of synthetic targets. Historical development in this area has been characterized by the evolution of synthetic methodologies capable of introducing fluorine atoms stereoselectively into heterocyclic frameworks. The development of methods for constructing fluorinated pyrrolidines specifically has been driven by the recognition that these compounds serve as valuable building blocks for pharmaceutical applications.

Research into fluorinated nitrogen heterocycles gained particular significance with the understanding that fluorine substitution can dramatically alter molecular properties including conformational behavior, hydrogen bonding ability, and basicity. The systematic investigation of these effects has led to the development of sophisticated synthetic approaches for accessing stereochemically defined fluorinated pyrrolidines. The advancement of fluorocyclization methodologies has provided researchers with powerful tools for constructing complex fluorinated heterocyclic structures in a stereocontrolled manner.

Contemporary developments in this field have been influenced by the growing demand for fluorinated building blocks in medicinal chemistry, where approximately twelve percent of newly approved pharmaceutical compounds contain fluorine atoms or fluorinated moieties. This trend has motivated continued research into efficient synthetic pathways for accessing diverse fluorinated heterocyclic architectures, including specialized compounds such as this compound.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that enable diverse synthetic transformations and biological applications. Fluorinated heterocycles have emerged as critical components in pharmaceutical development, with fluorine-containing drugs representing a substantial portion of marketed therapeutics across multiple therapeutic categories. The strategic incorporation of fluorine atoms into organic molecules allows for precise modulation of physicochemical properties, including enhancement of metabolic stability, alteration of lipophilicity, and modification of binding affinity to biological targets.

The pyrrolidine ring system serves as a privileged scaffold in medicinal chemistry, frequently encountered in bioactive compounds and drug candidates. The presence of the tert-butoxycarbonyl protecting group provides synthetic versatility, enabling selective deprotection and subsequent functionalization reactions. This combination of features makes the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures. The fluorine atom at the 3-position introduces unique stereochemical considerations and can significantly influence the conformational preferences of the pyrrolidine ring.

Recent analysis of Food and Drug Administration approved pharmaceuticals from 2016 to 2022 revealed that thirty-three fluorinated heterocyclic drugs received regulatory approval during this period, demonstrating the continued importance of this compound class in therapeutic development. The therapeutic applications of these compounds span diverse areas including oncology, central nervous system disorders, cardiovascular diseases, and infectious diseases. The success of fluorinated heterocycles in clinical development has been attributed to their ability to achieve optimal balance between potency, selectivity, and pharmaceutical properties.

| Property Category | Impact of Fluorination | Relevance to Drug Development |

|---|---|---|

| Metabolic Stability | Enhanced resistance to enzymatic degradation | Improved pharmacokinetic profiles |

| Lipophilicity | Modulated membrane permeability | Optimized absorption and distribution |

| Conformational Behavior | Altered molecular geometry | Enhanced target selectivity |

| Basicity | Modified ionization properties | Improved pharmaceutical properties |

The compound's significance extends beyond pharmaceutical applications to include roles in materials science and catalysis research. Fluorinated heterocycles have found applications in the development of advanced materials with unique properties, including fluorinated polymers and specialized chemical reagents. The systematic study of structure-activity relationships in fluorinated heterocycles continues to provide insights that inform rational drug design approaches and enable the development of next-generation therapeutic agents.

Research Scope and Objectives

Current research investigations involving this compound encompass multiple dimensions of chemical science, ranging from fundamental studies of fluorine effects on molecular properties to applied research in pharmaceutical development. The primary research objectives in this field focus on understanding how fluorine substitution influences the chemical reactivity, conformational behavior, and biological activity of pyrrolidine-containing compounds. Advanced computational studies have begun to elucidate the specific interactions between fluorine atoms and nitrogen-containing heterocycles, particularly the charge-dipole interactions that can stabilize certain conformational states.

Synthetic methodology development represents a major research focus, with investigations aimed at establishing efficient routes for accessing fluorinated pyrrolidine derivatives with high stereochemical control. Recent advances in fluorocyclization chemistry have provided new opportunities for constructing complex fluorinated heterocycles through cyclization processes that incorporate fluorine atoms during ring formation. These methodological developments are crucial for enabling the synthesis of diverse fluorinated pyrrolidine derivatives for biological evaluation and structure-activity relationship studies.

Contemporary research objectives also include the systematic evaluation of fluorinated pyrrolidines as building blocks for pharmaceutical applications. This involves comprehensive assessment of how fluorine substitution patterns influence biological activity, selectivity profiles, and pharmaceutical properties. Researchers are particularly interested in understanding how the strategic placement of fluorine atoms can be used to optimize drug-target interactions while minimizing off-target effects. The development of predictive models for fluorine effects in heterocyclic systems represents an ongoing area of investigation that promises to accelerate the identification of promising drug candidates.

| Research Area | Current Focus | Expected Outcomes |

|---|---|---|

| Synthetic Methods | Stereoselective fluorination techniques | Improved access to fluorinated building blocks |

| Computational Studies | Fluorine-nitrogen interactions | Enhanced understanding of conformational effects |

| Pharmaceutical Applications | Structure-activity relationships | Optimized drug candidates |

| Materials Science | Fluorinated polymer development | Advanced functional materials |

The scope of current research also extends to environmental and sustainability considerations, with investigations into more environmentally friendly synthetic approaches for accessing fluorinated heterocycles. This includes the development of catalytic methods that minimize waste generation and reduce the environmental impact of fluorinated compound synthesis. Future research directions are expected to focus on expanding the toolkit of available fluorinated building blocks and developing more sophisticated approaches for controlling the stereochemical outcomes of fluorination reactions.

Properties

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMHYDQOUZWQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677641 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001754-59-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the Boc group into various organic compounds, making the process more versatile and sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, the major products can include substituted pyrrolidines with various functional groups.

Deprotection Reactions: The major product is 3-fluoropyrrolidine-3-carboxylic acid, with the Boc group removed.

Scientific Research Applications

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is primarily researched for its potential as a building block in drug design:

- Antiviral Agents : The compound's structural features may contribute to the development of antiviral drugs targeting specific viral enzymes.

- Neuropharmacology : Its ability to cross the blood-brain barrier (BBB) enhances its potential for developing central nervous system (CNS) therapies .

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various bioactive molecules:

- Peptide Synthesis : It can be utilized in peptide coupling reactions, enabling the formation of complex peptide structures with enhanced biological activity.

- Fluorinated Compounds : The introduction of fluorine is known to enhance metabolic stability and bioavailability, making this compound valuable in creating fluorinated pharmaceuticals .

Research on Drug Delivery Systems

Studies indicate that compounds like this compound can be integrated into drug delivery systems:

- Nanoparticle Formulations : Research is ongoing into using this compound within nanoparticles to improve targeted delivery and reduce side effects associated with conventional drug therapies.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study demonstrated the efficacy of a derivative of this compound as an antiviral agent against specific viral strains, showcasing its potential in therapeutic applications.

- Case Study 2 : Research involving the synthesis of novel peptides using this compound revealed enhanced binding affinity to target receptors, indicating promising avenues for drug development.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . Upon deprotection, the amine is released, allowing it to react with other functional groups to form the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Structural and Functional Differences

Ring Size and Flexibility: Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring offers greater ring strain and rigidity compared to the six-membered piperidine ring, which has enhanced conformational flexibility. This difference impacts binding affinity in drug-target interactions .

Substituent Effects :

- Fluorine vs. Methyl vs. Trifluoromethylphenyl :

- Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ~2.5–3.0), favoring hydrogen-bond interactions critical for enzyme inhibition .

- Methyl groups introduce steric bulk, reducing reactivity but improving metabolic stability .

- The trifluoromethylphenyl group (CAS 169248-97-9) enhances lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration in CNS drugs .

Synthetic Utility :

Biological Activity

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS No. 1001754-59-1) is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis, and a fluorine atom that may influence its pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 233.24 g/mol

- Solubility : High solubility in various solvents, with reported values around 31.2 mg/ml in certain conditions .

- Log P (Octanol-Water Partition Coefficient) : Approximately 1.87, indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with biological targets and its pharmacokinetic properties.

Pharmacokinetics

- Absorption : High gastrointestinal absorption suggests that the compound is well-absorbed when administered orally .

- Blood-Brain Barrier Permeability : Classified as a BBB permeant, indicating potential central nervous system effects .

Enzyme Interactions

Research indicates that this compound does not inhibit key cytochrome P450 enzymes (CYPs), such as CYP2D6 and CYP3A4, suggesting a lower likelihood of drug-drug interactions via metabolic pathways .

Antiviral Activity

A closely related compound, N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline, has demonstrated potential as a non-nucleoside reverse transcriptase inhibitor against HIV . This suggests that the structural characteristics of fluorinated pyrrolidines may confer antiviral properties, warranting further investigation into the antiviral efficacy of this compound.

Structural Studies

Crystallographic studies have provided insights into the molecular conformation of similar compounds, which can influence their biological activity. For instance, dihedral angles between functional groups can affect the binding affinity to biological targets . The crystal structure of related compounds shows significant conformational flexibility, which may enhance their interaction with enzymes or receptors.

Data Table: Summary of Biological Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.24 g/mol |

| Log P | 1.87 |

| Solubility | 31.2 mg/ml |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed coupling (e.g., tert-butyl XPhos with caesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere) followed by acidic hydrolysis (HCl/water at 93–96°C) to remove protecting groups . Boc protection is typically introduced early to stabilize the pyrrolidine ring during subsequent fluorination steps. Purification via column chromatography or recrystallization is recommended, with purity verified by GC (>95%) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Purity is ensured through iterative analytical techniques:

- GC Analysis : Confirm >95% purity post-synthesis by comparing retention times with standards .

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted tert-butoxycarbonyl intermediates .

- HPLC-MS : Monitor for fluorination byproducts (e.g., over-fluorinated analogs) using reverse-phase columns and mass spectrometry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fluorinated vapors .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during Boc deprotection?

- Methodological Answer : Racemization at the 3-fluoropyrrolidine center is minimized by:

- Low-Temperature Deprotection : Use TFA/DCM at 0°C instead of HCl at elevated temperatures to reduce acid-catalyzed epimerization .

- Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., Evans oxazolidinones) during fluorination to stabilize the desired configuration .

- Monitoring : Track optical rotation or chiral HPLC post-deprotection to verify enantiomeric excess (>98%) .

Q. How are discrepancies in NMR data resolved for diastereomeric mixtures?

- Methodological Answer :

- 2D NMR (NOESY/COSY) : Identify spatial correlations between the 3-fluoro and tert-butoxycarbonyl groups to distinguish cis/trans isomers .

- Variable Temperature NMR : Observe coalescence of proton signals (e.g., C3-F and adjacent CH2 groups) to assess rotational barriers in pyrrolidine derivatives .

- Crystallography : Resolve ambiguous cases via X-ray diffraction of single crystals grown from ethanol/water mixtures .

Q. What strategies mitigate side reactions during fluorination?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® in acetonitrile to minimize over-fluorination. Monitor reaction progress via ¹⁹F NMR .

- Protecting Group Optimization : Replace Boc with Fmoc in fluorination-sensitive steps, as Fmoc is less prone to β-elimination under basic conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent solubility and reduce side-product formation .

Analytical and Stability Considerations

Q. What analytical methods are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm Boc C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₂₀FNO₄; calc. 309.33 g/mol) with <2 ppm error .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; Boc derivatives typically decompose above 150°C .

Q. How does the compound behave under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Boc group hydrolyzes at pH < 2 (e.g., 1M HCl), releasing CO₂ and forming 3-fluoropyrrolidine-3-carboxylic acid .

- Basic Conditions : The carboxylic acid deprotonates (pKa ~4.5), forming water-soluble carboxylates. Avoid prolonged exposure to pH > 8 to prevent esterification .

Experimental Design for Scale-Up

Q. What scale-up challenges arise in multi-gram syntheses?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling for fluorination steps to manage heat release .

- Solvent Recovery : Implement distillation to recycle tert-butyl alcohol, reducing costs and waste .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.